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molecular formula C10H12O2 B140012 Methyl 3-phenylpropionate CAS No. 103-25-3

Methyl 3-phenylpropionate

Cat. No. B140012
M. Wt: 164.20 g/mol
InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242954B2

Procedure details

Hydrocinnamic acid (10.0 g, 66.6 mmol, 1 eq.) was dissolved in methanol (90 ml), conc. H2SO4 (1 ml) added dropwise with stirring and the reaction mixture was stirred under reflux for 5 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in water (100 ml) and extracted with EtOAc (3×50 ml). The combined organic phases were washed with 10% NaHCO3 aq. (2×50 ml), brine (50 ml) before being dried (MgSO4), filtered and concentrated to give the title compound 82 (10.8 g, 99%) as a clear, colourless oil. Analytical data consistent with the literature (Black, P. J. et al., Eur. J. Org. Chem. 4367-4378 (2006)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.OS(O)(=O)=O.[CH3:17]O>>[C:4]1([CH2:3][CH2:2][C:1]([O:11][CH3:17])=[O:10])[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 10% NaHCO3 aq. (2×50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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